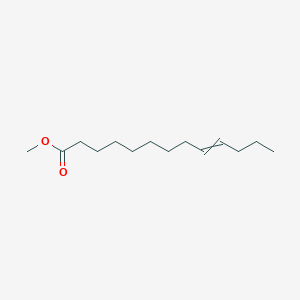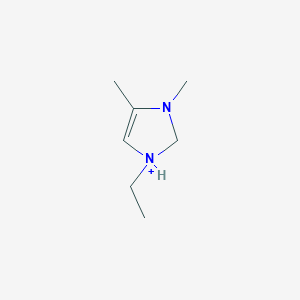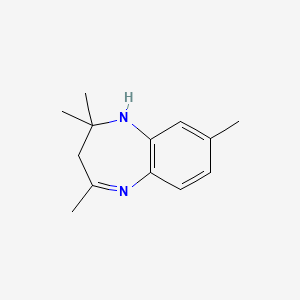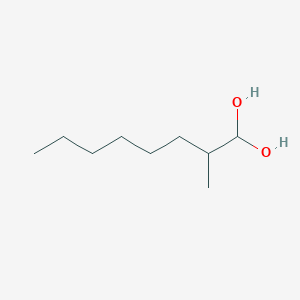
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzene: The final step involves coupling the cyclopentene derivative with benzene, typically through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Substitution Reactions: The cyclopentene ring can undergo substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while oxidation of the sulfonyl group could produce sulfonic acids.
Scientific Research Applications
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The benzene ring can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclopent-1-ene: Similar structure but lacks the sulfonyl group.
4-Methylcyclopent-1-ene-1-sulfonylbenzene: Similar but with only one methyl group on the cyclopentene ring.
Cyclopentene-1-sulfonylbenzene: Lacks the methyl groups on the cyclopentene ring.
Uniqueness
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the two methyl groups on the cyclopentene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
131336-07-7 |
|---|---|
Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
(4,4-dimethylcyclopenten-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-13(2)9-8-12(10-13)16(14,15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
KHXPRIDDPARCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)

![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)



![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

